4-Chloro-3-cyclopropylpyridine

Vue d'ensemble

Description

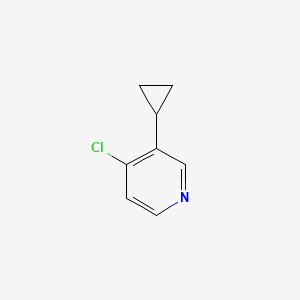

4-Chloro-3-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used as a building block in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-cyclopropylpyridine consists of a pyridine ring with a chlorine atom at the 4-position and a cyclopropyl group at the 3-position .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-cyclopropylpyridine are not detailed in the search results, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-cyclopropylpyridine include a molecular weight of 153.61 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 122 .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

4-Chloro-3-cyclopropylpyridine plays a significant role in the synthesis and structural characterization of various chemical compounds. In one study, it was used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibited notable redox and absorption properties, and were luminescent from 3MLCT levels both at 77 K in a rigid matrix and at 298 K in fluid solution (Neve et al., 1999).

Molecular Structure and Conformation

The molecular structure and conformation of cyclopropylpyridine derivatives, including 4-cyclopropylpyridine, were extensively studied. Electron diffraction and ab initio quantum chemical calculations revealed insights into the conformation of these molecules. The presence of a nitrogen atom was found to lower the energy of these molecules significantly, affecting their stability (Trætteberg et al., 2005).

Chemoselectivity and Synthesis Applications

In another application, 4-Chloro-3-cyclopropylpyridine was involved in chemoselectivity and regioselectivity studies for the synthesis of various pyridines. The functionalization process demonstrated the versatility of this compound in organic synthesis, particularly in the formation of various disubstituted pyridines (Marsais et al., 1988).

Luminescent Properties in Metal Complexes

Its role extends to the field of luminescent properties in metal complexes. For instance, it was used in the study of mono-cyclometalated platinum(II) complexes, which demonstrated notable electroluminescent properties. These findings have potential implications for the development of advanced materials and lighting technologies (Ionkin et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMXLGYXPEPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744900 | |

| Record name | 4-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-cyclopropylpyridine | |

CAS RN |

1346544-23-7 | |

| Record name | 4-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)